1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3OS It is characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-(chloromethyl)-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and trifluoromethylthio groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds.
Biological Activity
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806548-93-5, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a chloromethyl group and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings and case studies.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : Approximately 295 °C (predicted)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This feature is crucial in developing compounds targeting metabolic pathways in cancer cells .
- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and influencing various signaling pathways within the cell.
- Nucleophilic Substitution Reactions : The chloromethyl and trifluoromethylthio groups allow for nucleophilic substitution reactions, which can lead to the formation of more complex molecules with enhanced biological activities .
Biological Activity Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A notable study evaluated the anticancer properties of trifluoromethylated compounds. Compounds exhibiting similar structures were tested against various human cancer cell lines, including leukemia and non-small cell lung cancer. The results indicated selective growth inhibition in certain cell lines, suggesting that modifications in the molecular structure significantly impact anticancer efficacy .
Cell Line Type | Compound Tested | Growth Inhibition (%) |
---|---|---|
Leukemia (RPMI-8226) | 6a | >20 |
Non-Small Cell Lung (A549) | 3b | >10 |
Renal (A498) | 3a | >15 |
Herbicidal Activity
In agricultural applications, compounds similar to this compound have demonstrated significant herbicidal activity against various weed species. A study highlighted that certain derivatives showed broader post-emergence herbicidal activity compared to commercial herbicides . This suggests potential applications in agrochemicals.
Case Studies
-
Case Study on Anticancer Properties :
- A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity through the National Cancer Institute’s NCI-60 DTP Human Tumor Cell Line Screen. The study revealed that specific structural modifications led to enhanced interactions with cellular targets, improving efficacy against certain cancer types .
- Case Study on Agrochemical Applications :
Properties
Molecular Formula |
C11H10ClF3OS |
---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-9(16)7-3-4-8(6-12)10(5-7)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
CJNRYAMYOYERBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)SC(F)(F)F |
Origin of Product |
United States |
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